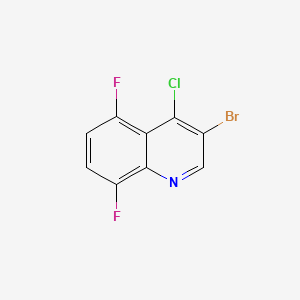

3-Bromo-4-chloro-5,8-difluoroquinoline

Beschreibung

Eigenschaften

CAS-Nummer |

1204811-16-4 |

|---|---|

Molekularformel |

C9H3BrClF2N |

Molekulargewicht |

278.481 |

IUPAC-Name |

3-bromo-4-chloro-5,8-difluoroquinoline |

InChI |

InChI=1S/C9H3BrClF2N/c10-4-3-14-9-6(13)2-1-5(12)7(9)8(4)11/h1-3H |

InChI-Schlüssel |

FTNLINVVKZGYEV-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1F)C(=C(C=N2)Br)Cl)F |

Synonyme |

3-Bromo-4-chloro-5,8-difluoroquinoline |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Bromo 4 Chloro 5,8 Difluoroquinoline and Its Precursors

Strategies for Regioselective Halogenation of Quinoline (B57606) Scaffolds

Regioselective halogenation is a cornerstone of synthetic organic chemistry, enabling the tailored functionalization of aromatic systems. In the context of quinoline chemistry, the electronic nature of the heterocyclic ring dictates the position of electrophilic or nucleophilic attack. The pyridine (B92270) ring is generally electron-deficient, while the benzene (B151609) ring is comparatively electron-rich, although this can be heavily modified by the presence of other substituents.

The C3 position of the quinoline ring is not the most electronically favored site for standard electrophilic aromatic substitution. Therefore, direct bromination often requires specific strategies to achieve regioselectivity. One effective method involves the use of hypervalent iodine(III) reagents. For instance, the C3–H regioselective bromination of 4-quinolone scaffolds can be achieved using potassium bromide (KBr) as the bromine source in the presence of an oxidant like phenyliodine(III) bis(trifluoroacetate) (PIFA). This reaction proceeds under mild conditions at room temperature. masterorganicchemistry.com While this method applies to 4-quinolones, the resulting 3-bromo-4-quinolone is a key intermediate that can be subsequently converted to the 4-chloro derivative.

Another approach involves the activation of the quinoline ring. For example, direct C3−H alkylation of quinolines can be achieved by first activating the quinoline with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), followed by treatment with a Grignard reagent and then the electrophile. researchgate.net A similar strategy could be adapted for bromination. More direct methods for the C3-bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium (B224687) tribromide (TBATB) have also been reported, which could potentially be applied to quinoline systems with careful optimization of reaction conditions. nih.gov

The introduction of a chlorine atom at the C4 position of the quinoline ring is most commonly accomplished by the conversion of a 4-hydroxyquinoline (B1666331) or its tautomer, quinolin-4(1H)-one. This transformation is a crucial step in the synthesis of many biologically active quinolines. The Gould-Jacobs reaction is a classic method for preparing the quinolin-4(1H)-one precursor. researchgate.net

The subsequent chlorination is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely used reagent. researchgate.netnih.gov The reaction involves heating the 4-hydroxyquinoline derivative with neat POCl₃ or in a high-boiling solvent like toluene. This method is robust and generally provides high yields of the corresponding 4-chloroquinoline (B167314). For example, 6-bromoquinolin-4(1H)-one can be converted to 6-bromo-4-chloroquinoline (B1276899) in 92.6% yield by refluxing with phosphorus trichloride (B1173362) in toluene. nih.gov A similar approach would be applicable for the chlorination of a 3-bromo-5,8-difluoroquinolin-4(1H)-one precursor.

Introducing fluorine atoms onto the benzene ring of the quinoline system, specifically at the C5 and C8 positions, can significantly modulate the physicochemical and biological properties of the molecule. This often requires specialized fluorination techniques.

A novel and direct method for the regioselective 5,8-difluorination of quinolines utilizes electrochemical synthesis. This approach involves the electrolytic fluorination of various quinoline derivatives using a solution of hydrogen fluoride (B91410) in pyridine (HF:pyridine), which serves as both the fluorine source and the supporting electrolyte. nih.gov The reaction is conducted at room temperature in a polypropylene (B1209903) vessel with platinum electrodes. This method has been shown to provide moderate to good yields of the 5,8-difluoroquinoline (B175250) products in a relatively short reaction time of two hours. nih.gov The electrochemical approach offers a direct route to the 5,8-difluorinated core, which is a critical precursor for the target molecule.

An alternative strategy for introducing fluorine is through nucleophilic aromatic substitution (SNAr), where a leaving group, typically chlorine, is displaced by a fluoride anion. This process, often referred to as the Halex reaction (Halogen Exchange), is a widely used industrial method for producing fluoroaromatics. wikipedia.orgacsgcipr.org The reaction requires an activated substrate, meaning the aromatic ring must be rendered electron-deficient by the presence of electron-withdrawing groups. The quinoline ring itself is an activated system for nucleophilic attack.

The Halex reaction is typically carried out at high temperatures (150-250 °C) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane, using an anhydrous fluoride salt, most commonly potassium fluoride (KF). wikipedia.org Phase-transfer catalysts are often employed to enhance the solubility and reactivity of the fluoride salt. acsgcipr.orgphasetransfercatalysis.com For the synthesis of a 5,8-difluoroquinoline, a precursor such as 5,8-dichloroquinoline (B2488021) would be subjected to these conditions. The success of the reaction depends on the activation of the C5 and C8 positions towards nucleophilic attack.

Regioselective Difluorination at the C5 and C8 Positions

Multi-Step Synthetic Sequences for Complex Polyhalogenated Quinoline Derivatives

The synthesis of a complex molecule like 3-Bromo-4-chloro-5,8-difluoroquinoline requires a carefully designed multi-step pathway that combines the regioselective halogenation reactions described previously. A plausible synthetic route would commence with the establishment of the difluorinated quinoline core, followed by sequential introduction of the remaining halogens.

A logical sequence would be:

Synthesis of 5,8-Difluoroquinoline: This key precursor could be synthesized via the electrochemical difluorination of quinoline as described in section 2.1.3.1.

Introduction of the 4-oxo group: The 5,8-difluoroquinoline could be oxidized to 5,8-difluoroquinolin-4(1H)-one.

Bromination at the C3 position: The resulting quinolone would then undergo regioselective bromination at the C3 position using a method analogous to those described in section 2.1.1, for example, with KBr and PIFA, to yield 3-bromo-5,8-difluoroquinolin-4(1H)-one.

Chlorination at the C4 position: Finally, the 3-bromo-5,8-difluoroquinolin-4(1H)-one intermediate would be converted to the target compound, this compound, via chlorination with phosphorus oxychloride as detailed in section 2.1.2.

Precursor Synthesis and Intermediate Isolation

The assembly of this compound is contingent on the availability of highly functionalized aniline (B41778) and quinolone intermediates. The strategic introduction of halogen atoms at specific positions is a critical aspect of the synthetic design.

Synthesis of Halogenated Anilines as Building Blocks

The journey towards this compound often commences with the synthesis of halogenated anilines. These molecules serve as the foundational aromatic amine component required for constructing the quinoline skeleton. A variety of methods exist for the regioselective halogenation of anilines.

One common strategy involves the direct halogenation of an aniline derivative. For instance, the synthesis of 4-bromoaniline (B143363) can be a key step. atlantis-press.comresearchgate.net Another relevant precursor is 3-chloro-4-fluoroaniline, which can be prepared from benzene through a sequence of nitration, chlorination, fluorination, and reduction steps. quimicaorganica.org

More advanced methods for the regioselective halogenation of anilines have also been developed. For example, treatment of N,N-dialkylaniline N-oxides with thionyl bromide or thionyl chloride can afford para-brominated or ortho-chlorinated anilines, respectively. nih.gov This method provides a pathway to a diverse array of halogenated anilines. nih.gov The reaction of 4-fluorobenzaldehyde (B137897) with sodium bromide in the presence of hydrochloric acid and sodium hypochlorite (B82951) offers a route to 3-bromo-4-fluorobenzaldehyde, which can be a precursor to the corresponding aniline. google.com

The selection of the specific halogenated aniline is dictated by the desired substitution pattern on the final quinoline product. For the target compound, an aniline with fluorine atoms at positions corresponding to the 5 and 8 positions of the quinoline ring would be ideal, though multi-step syntheses may build this substitution pattern later in the sequence.

Quinolone Annulation Reactions (e.g., Skraup Synthesis Variants for Fluoroquinolines)

With the appropriate aniline in hand, the next critical phase is the construction of the quinoline or quinolone ring system. Several classic named reactions and their modern variants are employed for this purpose.

The Skraup synthesis is a foundational method for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org While historically significant, the often harsh and sometimes violent reaction conditions have led to the development of modified procedures. wikipedia.org Variations of the Skraup reaction can be used to produce substituted quinolines by starting with the corresponding substituted aniline. google.com Microwave-assisted Skraup reactions have been explored to provide a more environmentally friendly approach, avoiding toxic oxidizing agents. rsc.org

The Gould-Jacobs reaction is another cornerstone in quinolone synthesis. This process typically involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) to form an intermediate that is subsequently cyclized at high temperatures to yield a 4-quinolone-3-carboxylate ester. quimicaorganica.orgvcu.edu This method is particularly valuable for the synthesis of fluoroquinolones. quimicaorganica.org

The Conrad-Limpach-Knorr synthesis provides an alternative route, where an aniline is reacted with a β-ketoester. Depending on the reaction conditions, this can lead to either a 4-quinolone or a 2-quinolone.

A plausible synthetic pathway to a precursor for this compound could involve the reaction of a difluoro-aniline with a suitable three-carbon component to form the quinolone core. For example, the reaction of an aniline with ethyl propiolate followed by cyclization is a known method for quinolone synthesis. google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

For the annulation step , the choice of cyclization conditions is critical. In Gould-Jacobs type syntheses, the thermal cyclization is often carried out in a high-boiling solvent like diphenyl ether. quimicaorganica.org The temperature for these cyclizations can be a critical factor in determining the yield and purity of the resulting quinolone. atlantis-press.com

Once the quinolone core is formed, subsequent halogenation steps are required to introduce the bromine and chlorine atoms at the 3 and 4 positions, respectively. The halogenation of the 3-position of a 4-quinolone can be challenging, but investigations into the use of bromine are ongoing. vcu.edu The conversion of a 4-quinolone to a 4-chloroquinoline is often achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com The molar ratio of the quinolone to the chlorinating agent and the reaction temperature are key variables to optimize for this transformation. google.com

The following table outlines typical reaction parameters that are subject to optimization in the synthesis of halogenated quinolines.

| Reaction Step | Reagents | Solvent | Temperature (°C) | Key Optimization Parameters |

| Aniline Halogenation | N,N-dialkylaniline N-oxide, Thionyl bromide | Dichloromethane | -78 to rt | Temperature, Stoichiometry of halogenating agent |

| Quinolone Annulation (Gould-Jacobs) | Halogenated aniline, Diethyl ethoxymethylenemalonate | None or high-boiling solvent (e.g., Diphenyl ether) | 100 - 250 | Reaction temperature, Reaction time |

| Quinolone Annulation (Skraup) | Halogenated aniline, Glycerol, Sulfuric acid, Oxidizing agent | Water or Nitrobenzene | High temperatures | Choice of oxidizing agent, Acid concentration |

| Chlorination of 4-Quinolone | 4-Quinolone, Phosphorus oxychloride | Toluene | Reflux | Molar ratio of reagents, Reaction time |

The development of efficient and scalable synthetic routes is an ongoing area of research. For example, palladium-catalyzed reactions have emerged as powerful tools for the functionalization of quinoline systems. qeios.com Iron(III)-catalyzed halogenation has also been shown to be effective for the regioselective halogenation of certain quinoline derivatives. mdpi.com These modern methods may offer milder reaction conditions and improved yields compared to traditional approaches.

Advanced Reaction Chemistry and Mechanistic Investigations of 3 Bromo 4 Chloro 5,8 Difluoroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline (B57606) Core

Displacement of Halogen Atoms by Diverse Nucleophiles

The 3-Bromo-4-chloro-5,8-difluoroquinoline core is engineered for selective SNAr reactions. The chlorine atom at the C4 position is highly activated towards nucleophilic attack and can be displaced by a wide range of nucleophiles. This reactivity is a key step in the synthesis of advanced pharmaceutical intermediates.

Common transformations involve reactions with:

N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles readily displace the C4-chloro substituent. For instance, reaction with (R)-1-(4-aminophenyl)ethanol under basic conditions is a pivotal step in the synthesis of certain kinase inhibitors.

O-Nucleophiles: Alkoxides and hydroxides serve as effective oxygen nucleophiles. The reaction with sodium methoxide (B1231860) in methanol, for example, yields 3-bromo-5,8-difluoro-4-methoxyquinoline.

S-Nucleophiles: Thiolates can also be employed to introduce sulfur-containing moieties at the C4 position, further diversifying the molecular scaffold.

These reactions are typically performed in polar aprotic solvents like DMSO or DMF, which effectively solvate the cation of the nucleophilic salt while leaving the nucleophile itself highly reactive.

Regioselectivity and Chemo-selectivity in SNAr Processes

A defining feature of the SNAr reactions on this compound is their exceptional selectivity. The observed reactivity of the halogen substituents towards nucleophilic displacement follows a distinct hierarchy: C4-Cl >> C3-Br > C5/C8-F.

This selectivity is governed by a combination of electronic and resonance effects:

C4-Position: The chlorine at C4 is positioned para to the ring nitrogen. The nitrogen atom acts as a powerful electron-withdrawing group through resonance, stabilizing the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at this position. This stabilization significantly lowers the activation energy for the substitution of the C4-chloro group, making it the most labile site.

C3-Position: The bromine at C3 is less activated. It does not benefit from the same degree of resonance stabilization from the ring nitrogen, resulting in a higher energy intermediate and consequently, much slower reaction rates compared to the C4 position.

C5/C8-Positions: The fluorine atoms at C5 and C8 are the least reactive towards displacement. While fluorine is a good leaving group in SNAr reactions once the C-F bond is broken, its displacement is kinetically disfavored in this system compared to the highly activated C4-chloro position.

This predictable regioselectivity allows for the stepwise functionalization of the quinoline core. The C4 position can be selectively modified with a nucleophile while leaving the C3-bromo and C5/C8-fluoro groups intact for subsequent cross-coupling reactions.

Influence of Fluoro-Substituents on Reactivity Profiles

The fluorine atoms at the C5 and C8 positions play a crucial, albeit indirect, role in the SNAr reactivity of the molecule. Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect (-I effect). stackexchange.com

This inductive withdrawal of electron density from the entire quinoline ring system has two primary consequences:

Ring Activation: It makes the aromatic core more electron-deficient (electrophilic) as a whole, thereby increasing its susceptibility to attack by nucleophiles. stackexchange.com

Therefore, the C5 and C8 fluoro groups act as "activating groups" that enhance the reactivity of the C4-chloro position towards nucleophilic displacement, a critical design feature for the efficient synthesis of its derivatives.

Transition-Metal Catalyzed Cross-Coupling Reactions of this compound

Following the selective functionalization at the C4 position via SNAr, the remaining halogen atoms on the 3-Bromo-4-(substituted)-5,8-difluoroquinoline scaffold become valuable handles for transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.

Suzuki-Miyaura Coupling Investigations at Brominated and Chlorinated Positions

The Suzuki-Miyaura coupling, which couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a powerful tool for C-C bond formation. The differential reactivity of the C-Br and C-Cl bonds is key to achieving selective couplings.

In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is C-I > C-Br > C-Cl. This principle is exploited in the chemistry of this compound derivatives.

Coupling at the C3-Bromo Position: The C3-bromo bond is significantly more reactive than the C4-chloro bond (after the original chloro has been replaced by a less labile group in an initial SNAr step) or the C-F bonds. Standard palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), can be used to selectively couple a wide variety of aryl- and heteroaryl-boronic acids at the C3 position. The reaction proceeds under relatively mild conditions, leaving the other halogen substituents untouched.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Position | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

| C3-Br | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | >90 |

| C3-Br | Pyridine-3-boronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 85-95 |

Coupling at the C4-Chloro Position: While direct coupling at the C4-chloro position of the parent molecule is less common due to the preference for SNAr, coupling at a chloro-substituent can be achieved under more forcing conditions or with specialized catalyst systems designed for activating C-Cl bonds, provided the C3-bromo position has been addressed first.

Heck and Sonogashira Coupling Reactions

The C3-bromo position is also amenable to other important palladium-catalyzed cross-coupling reactions, further highlighting the synthetic utility of this intermediate.

Heck Coupling: This reaction facilitates the coupling of the C3-bromo position with alkenes to introduce vinyl groups. Using a palladium catalyst like palladium(II) acetate (B1210297) in the presence of a phosphine (B1218219) ligand (e.g., tri(o-tolyl)phosphine) and a base (e.g., triethylamine), vinyl substituents can be installed selectively at the C3 position.

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is employed. This reaction involves a palladium catalyst, a copper(I) co-catalyst (typically CuI), and a base. It allows for the efficient and selective coupling of terminal alkynes with the C3-bromo position, providing a linear and rigid extension to the quinoline core.

Ligand Design and Catalyst Performance in Cross-Coupling

The strategic functionalization of polyhalogenated quinolines such as this compound via cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. The performance of these transformations is critically dependent on the interplay between the metal catalyst, typically palladium, and the coordinating ligand. The presence of multiple, distinct halogen atoms on the quinoline core (Br at C-3, Cl at C-4) introduces a challenge of regioselectivity, which can be controlled through careful catalyst and ligand selection.

In palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reactions, the reactivity of the carbon-halogen bond is paramount. The established trend for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl, a principle that governs the selective functionalization of mixed-halogenated substrates. arkat-usa.org For this compound, this reactivity difference allows for selective coupling at the more reactive C-3 position (C-Br bond) while leaving the C-4 position (C-Cl bond) intact. Studies on analogous dihalogenated heterocyclic systems, such as 3-bromo-4-chloro-1,2,5-thiadiazole (B8639101) and 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine, have demonstrated that selective cross-coupling is highly feasible. arkat-usa.orgresearchgate.net In these cases, the reaction at the more labile halogen proceeds with high yield, while the less reactive halogen remains for potential subsequent transformations. researchgate.net

Ligand design plays a pivotal role in modulating the efficacy of the palladium catalyst. Electron-rich, bulky phosphine ligands are often employed to enhance the rate of oxidative addition and stabilize the active catalytic species. mdpi.com Ligands such as triphenylphosphine (B44618) (PPh₃), and ferrocene-based ligands like [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), have proven effective in promoting Suzuki reactions on challenging substrates. arkat-usa.orgmdpi.com The choice of ligand, along with the base and solvent, can significantly influence reaction yield and selectivity. arkat-usa.org

The following table illustrates the predicted outcomes for a selective Suzuki-Miyaura cross-coupling reaction on this compound, based on established principles for similar polyhalogenated heterocycles. arkat-usa.org

Table 1: Predicted Catalyst and Ligand Performance in the Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Catalyst/Ligand | Base | Solvent | Temp (°C) | Predicted Yield of 3-Phenyl-4-chloro-5,8-difluoroquinoline (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 75 |

| 2 | Pd(dppf)Cl₂ | K₃PO₄ | Toluene | 100 | 92 |

| 3 | Pd₂(dba)₃ / SPhos | K₂CO₃ | 1,4-Dioxane | 100 | 88 |

| 4 | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | 80 | 90 |

Functional Group Interconversions Involving Halogen Substituents

The halogen substituents on the this compound ring are not merely static decorations; they are versatile handles for a wide array of functional group interconversions. The distinct electronic properties and bond strengths of the C-Br and C-Cl bonds allow for regioselective transformations, primarily targeting the more labile C-Br bond at the C-3 position.

Nucleophilic aromatic substitution (SNAr) represents a primary pathway for replacing the halogen atoms. The quinoline ring is inherently electron-deficient, and this property is significantly amplified by the four electron-withdrawing halogen substituents. This activation facilitates the attack of nucleophiles. Given that bromide is a better leaving group than chloride, nucleophilic substitution is expected to occur preferentially at the C-3 position. Strong nucleophiles such as alkoxides, thiolates, or amines can displace the bromide under relatively mild conditions, yielding 3-substituted-4-chloro-5,8-difluoroquinoline derivatives.

Another powerful technique for functional group interconversion is halogen-metal exchange. This typically involves treating the polyhalogenated quinoline with an organolithium reagent (e.g., n-butyllithium) at low temperatures. The greater reactivity of the C-Br bond compared to the C-Cl and C-F bonds allows for selective exchange, generating a lithiated quinoline species at the C-3 position. This organometallic intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a diverse range of functional groups at the C-3 position.

The following table outlines the expected major products from the reaction of this compound with various nucleophiles, highlighting the selective interconversion of the C-Br bond.

Table 2: Predicted Products of Selective Functional Group Interconversion

| Reagent | Reaction Type | Conditions | Predicted Major Product |

|---|---|---|---|

| Sodium methoxide (NaOMe) | SNAr | MeOH, 60 °C | 3-Methoxy-4-chloro-5,8-difluoroquinoline |

| Piperidine | SNAr | Toluene, 110 °C | 3-(Piperidin-1-yl)-4-chloro-5,8-difluoroquinoline |

| Sodium thiophenoxide (NaSPh) | SNAr | DMF, 80 °C | 3-(Phenylthio)-4-chloro-5,8-difluoroquinoline |

| 1. n-BuLi 2. Benzaldehyde | Halogen-Metal Exchange | THF, -78 °C | (4-Chloro-5,8-difluoroquinolin-3-yl)(phenyl)methanol |

Acid-Base Chemistry and Tautomerism of the Quinoline Nitrogen in Polyhalogenated Systems

The acid-base properties of the quinoline scaffold are centered on the lone pair of electrons on the heterocyclic nitrogen atom. In the parent quinoline molecule, this nitrogen atom imparts basic properties, with the pKₐ of its conjugate acid being approximately 4.9. epa.gov However, the introduction of potent electron-withdrawing groups onto the ring can dramatically alter this basicity.

In this compound, the nitrogen atom is influenced by the strong negative inductive effects (-I) of four halogen atoms. The fluorine atoms at C-5 and C-8, the chlorine at C-4, and the bromine at C-3 all serve to pull electron density away from the ring system. libretexts.org This delocalization significantly reduces the electron density and availability of the lone pair on the quinoline nitrogen, rendering it a much weaker base compared to the unsubstituted parent compound. libretexts.org Consequently, the conjugate acid of this polyhalogenated quinoline is significantly stronger, and its pKₐ is expected to be substantially lower than 4.9, likely falling in the range of 1-2. This means that a much stronger acid is required to achieve protonation of the nitrogen. rsc.org

The concept of tautomerism in this compound is distinct from the classical keto-enol or imine-enamine tautomerism, as the molecule lacks the necessary labile protons on heteroatoms (e.g., a hydroxyl group). rsc.orghelsinki.fi For this system, "tautomerism of the quinoline nitrogen" refers to the fundamental acid-base equilibrium between the neutral form of the molecule and its protonated (N-H) quinolinium cation. This equilibrium is governed by the pKₐ of the compound and the pH of the medium. Due to the profound influence of the halogen substituents, the equilibrium will heavily favor the neutral, unprotonated form unless subjected to a highly acidic environment.

Table 3: Influence of Substitution on the Basicity of the Quinoline Nitrogen

| Compound | pKₐ of Conjugate Acid | Effect of Substituents |

|---|---|---|

| Quinoline | ~4.9 epa.gov | Reference |

| 4-Chloroquinoline (B167314) | ~3.4 | Electron-withdrawing Cl reduces basicity |

| This compound | ~1-2 (Estimated) | Cumulative electron-withdrawing effect of four halogens strongly reduces basicity |

Sophisticated Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Chloro 5,8 Difluoroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A complete structural assignment of 3-Bromo-4-chloro-5,8-difluoroquinoline would necessitate a suite of NMR experiments.

Advanced ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum is anticipated to show signals in the aromatic region. The precise chemical shifts and coupling constants of the protons on the quinoline (B57606) ring system are crucial for confirming the substitution pattern. The number of signals, their multiplicities (e.g., doublets, triplets), and the magnitude of the coupling constants (J-values) would provide direct evidence of the proton environments and their connectivity. However, no experimental ¹H NMR data for this specific compound could be located in the searched literature.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Given the presence of two fluorine atoms at the C5 and C8 positions, ¹⁹F NMR spectroscopy would be a critical tool for characterization. This technique would provide direct information on the chemical environment of each fluorine atom. The distinct chemical shifts and any potential coupling between the two fluorine nuclei (⁴JFF) or with neighboring protons would offer unambiguous evidence for their positions on the quinoline ring. Specific ¹⁹F NMR data for this compound is not available in the reviewed sources.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Proximity

To definitively establish the molecular structure, two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the hydrogen atoms on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is vital for piecing together the entire molecular puzzle, especially for connecting the substituted fragments and identifying quaternary carbons.

Detailed analysis of these 2D NMR correlations is a standard and powerful method for the structural elucidation of complex organic molecules. youtube.comyoutube.com However, no such experimental data has been published for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathways

HRMS is the definitive method for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₉H₃BrClF₂N, HRMS would yield a precise mass-to-charge ratio (m/z) that corresponds to this formula, taking into account the isotopic distribution patterns of bromine and chlorine. sigmaaldrich.com Furthermore, analysis of the fragmentation patterns in the mass spectrum could provide additional structural information. A search for HRMS data yielded no specific experimental results for this compound.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Fingerprinting

FT-IR and FT-Raman spectroscopy are complementary techniques used to identify the functional groups and provide a "fingerprint" of a molecule by probing its vibrational modes.

FT-IR (Fourier-Transform Infrared) spectroscopy would be expected to show characteristic absorption bands for the C-H, C=C, C=N, C-F, C-Cl, and C-Br bonds within the molecule.

While general spectral regions for these types of bonds are well-established, the specific vibrational frequencies for this compound are not documented in the available literature. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search for detailed X-ray crystallographic data for this compound did not yield specific structural elucidation in the public domain. While the solid-state nature of the compound is noted in safety data sheets, specific details regarding its crystal lattice and molecular geometry are not available.

For analogous, though more complex, halogenated quinoline derivatives, X-ray crystallography has been a powerful tool. For instance, studies on similar structures have revealed that the quinoline core generally maintains its planar geometry. In such molecules, the varied halogen substituents introduce significant steric and electronic effects, influencing bond lengths and angles. For example, in one such related but distinct molecule, the carbon-halogen bond distances were found to align with the atomic radii of the halogens, with C-I bonds being the longest, followed by C-Br and C-Cl bonds. However, without a dedicated crystallographic study of this compound, specific data on its crystal system, space group, unit cell dimensions, and precise intramolecular distances and angles remains undetermined.

Interactive Data Table: Due to the absence of specific crystallographic data for this compound, a data table for its crystal structure cannot be generated.

Advanced Computational and Theoretical Studies of 3 Bromo 4 Chloro 5,8 Difluoroquinoline

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of complex molecules like 3-bromo-4-chloro-5,8-difluoroquinoline. rsc.org These methods allow for the detailed analysis of molecular orbitals and charge distribution, which are fundamental to understanding the molecule's stability and reactivity. scirp.org

Molecular Orbital Analysis and Frontier Orbital Energetics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. scirp.org The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. rsc.org

For this compound, DFT calculations at a level such as B3LYP/6-311+G(2d,p) would be expected to show the HOMO primarily localized on the electron-rich benzene (B151609) ring, influenced by the electron-donating (by resonance) nature of the halogen substituents. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine (B92270) ring, particularly around the carbon atoms bearing the chloro and bromo substituents. This distribution highlights the regions susceptible to nucleophilic and electrophilic attack, respectively.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Charge Distribution and Electrostatic Potentials on the Quinoline (B57606) Ring

The distribution of electron density within the this compound molecule can be visualized through Molecular Electrostatic Potential (MEP) maps and quantified using methods like Mulliken population analysis. researchgate.netwikipedia.org The MEP surface illustrates the regions of positive and negative electrostatic potential, indicating sites prone to electrophilic and nucleophilic attack.

Mulliken charge analysis provides a numerical estimation of the partial atomic charges. For this compound, the nitrogen atom is predicted to carry a significant negative charge. The carbon atoms attached to the halogens (C-3, C-4, C-5, and C-8) are expected to have positive charges due to the high electronegativity of the attached halogens.

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| N1 | -0.58 |

| C2 | 0.25 |

| C3 | 0.15 |

| C4 | 0.28 |

| C5 | 0.18 |

| C8 | 0.19 |

| Br | -0.05 |

| Cl | -0.12 |

| F (C5) | -0.35 |

| F (C8) | -0.36 |

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry offers powerful tools to predict the most likely pathways for chemical reactions and to calculate the energy barriers associated with them.

DFT-Based Studies on Regioselectivity of Nucleophilic and Electrophilic Attacks

The quinoline ring system is known to undergo nucleophilic aromatic substitution, particularly at the 2- and 4-positions, which are activated by the electron-withdrawing nitrogen atom. researchgate.netquora.com In this compound, the presence of a chlorine atom at the 4-position makes this site a prime target for nucleophilic attack. DFT calculations can be used to model the attack of a nucleophile (e.g., an alkoxide or an amine) at various positions on the quinoline ring. By comparing the activation energies for the formation of the Meisenheimer-like intermediates, the regioselectivity of the reaction can be predicted. It is anticipated that nucleophilic substitution at C-4 would have a significantly lower energy barrier compared to other positions.

Electrophilic attack, on the other hand, is generally disfavored on the pyridine ring and would be directed towards the benzene ring. The activating/deactivating and directing effects of the fluorine substituents would need to be considered.

Transition State Characterization for Key Synthetic Steps

For a given reaction, such as the nucleophilic substitution at C-4, computational methods can be used to locate the transition state structure. nih.gov A transition state is a first-order saddle point on the potential energy surface and is characterized by having exactly one imaginary vibrational frequency. nih.gov The energy of the transition state relative to the reactants determines the activation energy barrier for the reaction.

For the nucleophilic substitution of the chlorine atom at C-4 by a generic nucleophile (Nu-), the calculated activation energy barrier would provide a quantitative measure of the reaction's feasibility. Such calculations are invaluable for optimizing reaction conditions in synthetic chemistry.

| Reaction | Predicted Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic substitution at C4 by CH3O- | 18.5 |

| Nucleophilic substitution at C2 by CH3O- | 25.2 |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are increasingly used to predict spectroscopic data, which can be a powerful tool for structure elucidation and verification. rsc.org

For this compound, DFT calculations can be employed to predict its 13C and 19F NMR chemical shifts. nih.govnih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. nih.gov The predicted chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound. While absolute accuracy can be challenging, the trends and relative shifts are often very well reproduced. acs.orgtsijournals.com

The calculated chemical shifts are highly sensitive to the molecular geometry and electronic environment of each nucleus. For instance, the carbon atoms directly bonded to the electronegative halogen atoms (C-3, C-4, C-5, and C-8) are expected to show significant downfield shifts in the 13C NMR spectrum. Similarly, the 19F NMR chemical shifts will be characteristic of fluorine atoms attached to an aromatic system.

| Atom | Predicted 13C Chemical Shift (ppm, ref. TMS) |

|---|---|

| C2 | 151.2 |

| C3 | 120.5 |

| C4 | 145.8 |

| C4a | 148.3 |

| C5 | 155.4 (d, JCF) |

| C6 | 118.9 |

| C7 | 123.6 |

| C8 | 153.1 (d, JCF) |

| C8a | 138.7 |

GIAO-NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules. This method is particularly useful for complex organic molecules where empirical prediction can be challenging. The calculation of NMR chemical shifts for this compound would involve optimizing the molecule's geometry using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p).

Following geometry optimization, the GIAO method is employed to compute the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F). The chemical shifts are then determined by referencing these shielding values to the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C.

These calculations can predict the chemical shift for each carbon and proton in the quinoline ring system. For instance, the carbon atoms bonded to electronegative halogen atoms (bromine, chlorine, and fluorine) are expected to be significantly deshielded, resulting in higher chemical shift values in the ¹³C NMR spectrum. This phenomenon is attributed to the paramagnetic coupling between occupied π orbitals and unoccupied σ* C-X (where X is a halogen) antibonding orbitals. nih.gov

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C-2 | 151.2 |

| C-3 | 125.8 |

| C-4 | 142.5 |

| C-4a | 138.9 |

| C-5 | 155.0 (d, JCF) |

| C-6 | 118.4 |

| C-7 | 129.1 |

| C-8 | 153.7 (d, JCF) |

| C-8a | 147.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected output of GIAO-NMR calculations.

Vibrational Frequency Computations and Spectral Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods are instrumental in assigning the observed spectral bands to specific molecular vibrations.

For this compound, vibrational frequency calculations would typically be performed using DFT after the geometry optimization. The calculation yields a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities. These computed frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.

Illustrative Data Table: Selected Computed Vibrational Frequencies for this compound

| Vibrational Mode | Computed Frequency (cm⁻¹) | Description |

| ν(C-H) | 3085 | Aromatic C-H stretch |

| ν(C=N) | 1610 | Quinoline ring C=N stretch |

| ν(C=C) | 1580 | Aromatic C=C stretch |

| ν(C-F) | 1250 | C-F stretch |

| ν(C-Cl) | 850 | C-Cl stretch |

| ν(C-Br) | 680 | C-Br stretch |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected output of vibrational frequency computations.

Conformational Analysis and Molecular Dynamics Simulations of Halogenated Quinolines

The biological activity and physical properties of molecules are often dictated by their three-dimensional structure and conformational flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques to explore the potential energy surface and dynamic behavior of molecules like halogenated quinolines.

Conformational Analysis:

For a relatively rigid molecule like this compound, the conformational space is more limited compared to molecules with many rotatable bonds. The primary focus of a conformational analysis would be to determine the most stable orientation of the substituents and to investigate any potential for out-of-plane distortions of the quinoline ring system. In some halogenated quinoline derivatives, the planarity of the quinoline ring in relation to other parts of the molecule can be a key structural feature. nih.gov The introduction of multiple halogen substituents can induce slight puckering or distortions in the ring to alleviate steric strain. Computational methods can quantify the energy barriers between different conformations and identify the global minimum energy structure.

Molecular Dynamics Simulations:

Molecular dynamics simulations provide a time-resolved view of the molecular motions and interactions. nih.govnih.gov For halogenated quinolines, MD simulations can be employed to study their behavior in different environments, such as in solution or interacting with a biological target like a protein. These simulations solve Newton's equations of motion for the atoms in the system, governed by a force field that describes the interatomic and intramolecular forces. acs.org

An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal how the molecule interacts with its surroundings and how its conformation fluctuates over time. acs.org Key parameters that are often analyzed from MD trajectories include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (RoG) to understand the molecule's compactness, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

These simulations are particularly valuable in drug discovery, where they can be used to model the binding of a ligand like a halogenated quinoline to its receptor, providing insights into the binding affinity and the key interactions that stabilize the complex. nih.govnih.govacs.org

Synthetic Applications and Derivatization of 3 Bromo 4 Chloro 5,8 Difluoroquinoline in Advanced Organic Synthesis

3-Bromo-4-chloro-5,8-difluoroquinoline as a Versatile Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single, efficient step. organic-chemistry.orgrsc.org While specific examples utilizing this compound in MCRs are not extensively documented, its structure suggests significant potential as a key building block. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the quinoline (B57606) core, and the chloro and bromo substituents provide handles for subsequent transformations.

One plausible MCR application involves its use in a modified Friedländer annulation. In a hypothetical scenario, the reactive halogen at the C4 position could be displaced by a nucleophile, which then participates in a cyclization with a suitable reaction partner. For instance, a three-component reaction between this compound, a β-ketoester, and an amine could potentially lead to the formation of highly substituted pyrrolo[3,2-c]quinoline systems.

Another potential application lies in Ugi-type MCRs. organic-chemistry.org The quinoline nitrogen could act as the amine component, or a derivative where one of the halogens is converted to an aldehyde or isocyanide could be employed. This would allow for the rapid generation of a library of complex molecules incorporating the 5,8-difluoroquinoline (B175250) core.

The table below outlines a hypothetical MCR involving this compound, drawing upon established MCR principles. organic-chemistry.orgrsc.org

| Reaction Type | Reactants | Potential Product Class | Key Features |

| Modified Povarov Reaction | This compound (after conversion of Cl to an amino group), Aldehyde, Alkene | Substituted tetrahydroquinolines | Creation of a new fused ring system with high atom economy. |

| Gewald-type Reaction | This compound (with an activated methylene (B1212753) group at C3), Elemental Sulfur, Amine | Thieno[2,3-b]quinolines | Formation of a thiophene (B33073) ring fused to the quinoline core. |

Strategies for Further Functionalization and Derivatization of the Quinoline Core

The presence of distinct halogen atoms at the C3 and C4 positions of this compound allows for selective functionalization through various cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is a key aspect that can be exploited for sequential modifications. researchgate.net Generally, the C-Br bond is more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. rsc.org By carefully selecting the catalyst and reaction conditions, it is possible to selectively couple an aryl or vinyl boronic acid at the C3 position, leaving the C4-chloro substituent intact for subsequent reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. nih.gov Similar to the Suzuki coupling, selective amination at the C3 position can be achieved. This allows for the introduction of a wide range of primary and secondary amines, leading to the synthesis of novel amino-quinoline derivatives.

Sonogashira Coupling: The introduction of alkyne moieties can be accomplished via Sonogashira coupling, again with a preference for the more reactive C-Br bond at the C3 position. The resulting alkynylquinolines are valuable intermediates for further transformations, such as cycloaddition reactions.

The following table summarizes potential selective cross-coupling reactions on this compound.

| Reaction Type | Position | Reagent | Catalyst/Ligand System | Potential Product |

| Suzuki-Miyaura | C3 | Arylboronic acid | Pd(PPh₃)₄ / Base | 3-Aryl-4-chloro-5,8-difluoroquinoline |

| Buchwald-Hartwig | C3 | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP / Base | 3-Amino-4-chloro-5,8-difluoroquinoline |

| Sonogashira | C3 | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Base | 3-Alkynyl-4-chloro-5,8-difluoroquinoline |

| Heck Coupling | C3 | Alkene | Pd(OAc)₂ / P(o-tol)₃ / Base | 3-Alkenyl-4-chloro-5,8-difluoroquinoline |

Subsequent functionalization at the C4 position can then be carried out, often requiring more forcing reaction conditions. This stepwise approach provides a powerful strategy for the synthesis of highly functionalized and structurally diverse quinoline derivatives.

Development of Libraries of Novel Polyhalogenated Quinoline Derivatives

The ability to selectively functionalize this compound makes it an ideal scaffold for the development of compound libraries for high-throughput screening in drug discovery and materials science. nih.gov By employing combinatorial chemistry principles in conjunction with the cross-coupling methodologies described above, a vast array of derivatives can be synthesized.

A typical library synthesis would involve a divergent approach. Starting from the common intermediate, this compound, a set of diverse building blocks can be introduced at the C3 position via a Suzuki or Buchwald-Hartwig reaction. The resulting library of 3-substituted-4-chloro-5,8-difluoroquinolines can then be further diversified by reacting the C4-chloro position with another set of reagents.

The table below illustrates a potential library design based on this scaffold.

| Scaffold | Diversity Point 1 (C3) | Diversity Point 2 (C4) | Resulting Library |

| 5,8-Difluoroquinoline | Aryl, Heteroaryl (via Suzuki) | Amines (via Buchwald-Hartwig) | 3-Aryl-4-amino-5,8-difluoroquinolines |

| 5,8-Difluoroquinoline | Amines (via Buchwald-Hartwig) | Alkynes (via Sonogashira) | 3-Amino-4-alkynyl-5,8-difluoroquinolines |

| 5,8-Difluoroquinoline | Alkynes (via Sonogashira) | Aryl (via Suzuki) | 3-Alkynyl-4-aryl-5,8-difluoroquinolines |

The fluorine atoms at positions 5 and 8 are expected to remain intact throughout these transformations, imparting unique electronic properties and potentially enhancing the biological activity of the resulting compounds.

Stereoselective and Regioselective Synthesis of Complex Molecules Utilizing this compound

The rigid quinoline framework and its potential for introducing various functional groups make this compound a valuable starting material for the synthesis of complex, stereochemically defined molecules.

Regioselective Synthesis: As discussed previously, the differential reactivity of the C-Br and C-Cl bonds allows for a high degree of regioselectivity in sequential cross-coupling reactions. researchgate.net This is a cornerstone for the controlled construction of complex molecules where the precise placement of substituents is crucial. For example, a regioselective Sonogashira coupling at C3 followed by a Suzuki coupling at C4 would lead to a 3-alkynyl-4-aryl-5,8-difluoroquinoline with complete control over the substitution pattern. organic-chemistry.org

Stereoselective Synthesis: While the quinoline core itself is achiral, the introduction of chiral substituents or the use of chiral catalysts can lead to the formation of enantiomerically enriched products. For instance, a chiral amine could be introduced via a Buchwald-Hartwig amination, leading to a chiral quinoline derivative.

Furthermore, functional groups introduced onto the quinoline scaffold can direct subsequent stereoselective reactions on adjacent parts of the molecule. For example, a hydroxyl group introduced at a side chain could direct a stereoselective reduction of a nearby ketone.

An example of a potential stereoselective transformation is outlined below:

| Starting Material | Reaction | Chiral Influence | Potential Product |

| 3-Alkynyl-4-chloro-5,8-difluoroquinoline | Asymmetric reduction of the alkyne | Chiral catalyst (e.g., chiral phosphine (B1218219) ligand with a transition metal) | (Z)- or (E)-3-Alkenyl-4-chloro-5,8-difluoroquinoline with high stereoselectivity |

| 3-Amino-4-chloro-5,8-difluoroquinoline | Reaction with a chiral acid | Formation of diastereomeric salts | Separation of enantiomers |

The development of such stereoselective and regioselective methodologies is crucial for the synthesis of complex natural products and chiral drug candidates based on the quinoline scaffold.

Future Directions and Emerging Research Avenues for Polyhalogenated Quinolines

Exploration of Novel Sustainable Synthetic Routes for Halogenated Quinolines

The synthesis of complex heterocyclic compounds is increasingly guided by the principles of green and sustainable chemistry. nih.gov Future research will focus on moving beyond traditional, often harsh, synthetic methods towards more environmentally benign and efficient protocols. numberanalytics.comjocpr.com Key areas of exploration include the development of catalytic systems that are both effective and sustainable.

Promising strategies involve the use of earth-abundant transition metals like iron and copper, which offer a more sustainable alternative to precious metal catalysts. dntb.gov.ua Photocatalytic methods, utilizing visible light as a renewable energy source, are also gaining traction for constructing quinoline (B57606) scaffolds. researchgate.net These reactions can often be performed under mild conditions, reducing energy consumption and waste. researchgate.net

Another significant trend is the adoption of greener reaction media and reagents. nih.gov This includes the use of aqueous solutions, ionic liquids, or even solvent-free reaction conditions to minimize the use of volatile and toxic organic solvents. mdpi.com The application of Multi-Component Reactions (MCRs) is particularly noteworthy as these reactions enhance atom economy by combining multiple reactants in a single, efficient step to build complex molecules. numberanalytics.comjocpr.com Furthermore, acceptorless dehydrogenative coupling (ADC) protocols, which use abundant starting materials like alcohols and release only water and hydrogen as byproducts, represent a frontier in the green synthesis of N-heterocycles. rsc.org

| Strategy | Description | Key Advantages | Relevant Research Areas |

|---|---|---|---|

| Photocatalysis | Uses visible light to drive chemical reactions, often with a photocatalyst. | Mild reaction conditions, use of renewable energy, high selectivity. | C-H functionalization, cycloadditions, glycosylation. researchgate.netnih.gov |

| Earth-Abundant Metal Catalysis | Employs catalysts based on metals like iron (Fe) and copper (Cu). | Low cost, low toxicity, reduced environmental impact compared to noble metals. | Cross-coupling reactions, C-H halogenation. dntb.gov.uaresearchgate.net |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single step to form the product. | High atom economy, operational simplicity, reduced waste and energy use. jocpr.com | Rapid generation of diverse quinoline libraries. numberanalytics.com |

| Green Solvents / Solvent-Free | Reactions are conducted in water, ionic liquids, or without any solvent. | Reduced pollution, improved safety, easier product purification. | Microwave-assisted synthesis, metal-free cyclizations. nih.govmdpi.com |

| Biocatalysis | Uses enzymes or whole microbial cells to perform chemical transformations. | High selectivity, mild conditions, biodegradable catalysts. | Production of halogenated derivatives from renewable feedstocks. dntb.gov.ua |

Investigation of Unexplored Reactivity Patterns of 3-Bromo-4-chloro-5,8-difluoroquinoline

The specific substitution pattern of This compound —featuring two different halogens on the pyridine (B92270) ring and two strongly electron-withdrawing fluorine atoms on the benzene (B151609) ring—suggests a rich and underexplored reactivity profile. Future research is expected to leverage this unique structure to achieve highly selective chemical transformations.

A primary area of investigation is selective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds presents an opportunity for programmed functionalization. Generally, in palladium-catalyzed reactions like the Suzuki coupling, the C-Br bond is more susceptible to oxidative addition than the C-Cl bond. nih.gov This allows for selective reaction at the C3 position while leaving the C4 position intact for subsequent transformations. Conversely, specific ligand-free conditions have been shown to favor reactivity at other positions, such as a C-OTf bond over a C-Br bond, suggesting that catalyst and condition screening could unlock inverted or unusual selectivity. researchgate.net

Another promising avenue is Nucleophilic Aromatic Substitution (SNAr). The presence of the two highly electronegative fluorine atoms at the C5 and C8 positions is expected to significantly activate the benzene portion of the quinoline ring towards attack by nucleophiles. This could enable the introduction of a wide range of functional groups (e.g., amines, alkoxides, thiols) at positions that are typically unreactive in classical quinoline chemistry.

Finally, regioselective C-H functionalization at the unoccupied C2, C6, and C7 positions is a major frontier. nih.govnih.gov Transition metal-catalyzed C-H activation, often guided by directing groups or leveraging the inherent electronic properties of the substrate, allows for the direct conversion of C-H bonds to C-C or C-heteroatom bonds. mdpi.comacs.org For a molecule like This compound , this opens up the possibility of late-stage diversification to build complex architectures that would be difficult to access through traditional multi-step syntheses. researchgate.net

Integration of Machine Learning and AI in the Design and Synthesis of Complex Halogenated Heterocycles

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize the discovery and synthesis of complex molecules like polyhalogenated quinolines. numberanalytics.com Machine learning (ML) models are becoming indispensable tools for accelerating the design-make-test-analyze cycle. numberanalytics.com

One of the key applications of AI is in de novo molecular design, where generative models propose novel chemical structures with desired properties. msesupplies.com For halogenated heterocycles, these models can be trained to optimize for specific biological activities or material properties while simultaneously considering synthetic accessibility. nih.gov This helps to bridge the gap between computational design and what is achievable in the lab.

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Retrosynthesis Prediction | AI models predict potential synthetic routes from a target molecule back to available starting materials. | Accelerates the planning of synthetic pathways for novel and complex heterocycles. researchgate.net |

| Property Prediction (QSAR) | Quantitative Structure-Activity Relationship models correlate chemical structures with their properties (e.g., bioactivity, toxicity). | Enables rapid virtual screening of compound libraries and prioritization of candidates for synthesis. nih.gov |

| Reactivity Prediction | ML algorithms are trained to predict the outcome and rate of chemical reactions for halogenated compounds. | Aids in reaction optimization, reduces experimental effort, and provides mechanistic insights. nih.govresearchgate.net |

| De Novo Design | Generative models create novel molecular structures tailored to specific property profiles. | Explores vast chemical space to identify innovative molecules beyond existing templates. nih.gov |

| Halogen Bond Characterization | ML models predict the strength and key features of halogen bonding interactions. | Guides the rational design of functional materials based on supramolecular chemistry. researchgate.netacs.org |

Advanced Materials Science Applications of Polyhalogenated Quinoline Scaffolds (excluding specific material properties)

The unique electronic and structural features of polyhalogenated quinolines make them highly attractive scaffolds for the development of advanced functional materials. msesupplies.comopenaccessjournals.com The ability to precisely tune the electronic properties of the quinoline core through the number, type, and position of halogen substituents is a key advantage.

One of the most promising application areas is in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). numberanalytics.commdpi.com Quinoline derivatives, including halogenated variants like 5,7-dibromo-8-hydroxyquinoline , are used as fluorescent emitters or as components of host and transport layers in OLED devices. researchgate.netdergipark.org.tr The halogens influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn determines the color and efficiency of the emitted light. dergipark.org.tr

Another emerging direction is the use of polyhalogenated quinolines in supramolecular chemistry and crystal engineering, driven by halogen bonding. nih.gov A halogen bond is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic center. acs.org By designing quinoline scaffolds with specific halogen patterns, it is possible to program their self-assembly into complex, ordered structures like liquid crystals, porous materials, and molecular sensors. figshare.comrsc.org Quinolines have been identified as particularly effective halogen-bond acceptors, enhancing their utility in this area. researchgate.net

Finally, the tunable redox properties of these compounds make them excellent candidates for ligands in photoredox catalysis. By modifying the halogen substitution, the electrochemical potential of the resulting metal-ligand complex can be finely adjusted, leading to the development of new catalysts with enhanced reactivity and selectivity for important chemical transformations. researchgate.net

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 5,7-dibromo-8-hydroxyquinoline |

| Tris-(8-hydroxyquinolinato) aluminum (Alq3) |

| Iron |

| Copper |

Q & A

(Basic) What are the key synthetic strategies for preparing polyhalogenated quinolines like 3-bromo-4-chloro-5,8-difluoroquinoline?

Methodological Answer:

Synthesis typically involves sequential halogenation of quinoline derivatives. For example:

- Step 1: Fluorination via Balz-Schiemann reaction using tetrafluoroborate intermediates, as seen in fluorinated benzaldehyde derivatives (e.g., 4-bromo-2,6-difluorobenzaldehyde, CAS 537013-51-7) .

- Step 2: Bromination/chlorination using NBS (N-bromosuccinimide) or SOCl₂ under controlled temperatures (e.g., 30–50°C), analogous to bromo-chloro-phenylacetic acid synthesis (CAS 52864-56-*) .

- Step 3: Purification via column chromatography (silica gel, hexane/EtOAc) and validation by HPLC (>97.0% purity standards, as in halogenated phenylboronic acids) .

(Advanced) How can regioselectivity issues in the halogenation of quinoline cores be systematically addressed?

Methodological Answer:

Regioselectivity is influenced by:

- Directing Groups: Electron-withdrawing substituents (e.g., fluorine at C5/C8) direct electrophilic bromination/chlorination to meta/para positions. This aligns with studies on 4-bromo-3-fluorotoluene (CAS 452-74-4), where fluorine directs bromination .

- Reaction Monitoring: Use in situ ¹⁹F NMR to track intermediate formation, as demonstrated in fluorinated benzyl bromide derivatives (e.g., 4-bromo-3-fluorobenzyl bromide, CAS 127425-73-4) .

- Computational Modeling: DFT calculations predict reactive sites, reducing trial-and-error approaches .

(Basic) What analytical techniques are essential for characterizing halogenated quinolines?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR: Assign signals using coupling patterns (e.g., ¹⁹F NMR for distinguishing 5-F vs. 8-F in 5,8-difluoroquinoline derivatives) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C₁₀H₄BrClF₂N requires exact mass 303.92 g/mol).

- HPLC-PDA: Assess purity (>95.0% threshold, as in bromo-chloro-phenylacetonitrile, CAS 52864-54-7) .

(Advanced) How can discrepancies in spectroscopic data for polyhalogenated quinolines be resolved?

Methodological Answer:

- Isomer Differentiation: Use 2D NMR (e.g., NOESY) to distinguish between 3-bromo-4-chloro and 4-bromo-3-chloro isomers, similar to studies on bromo-chloro-phenylboronic acids (CAS 1107580-65-3) .

- X-ray Crystallography: Resolve ambiguous structures, as applied to 6-bromoquinoxaline (CAS 50998-17-9) .

- Cross-Validation: Compare experimental ¹⁹F NMR shifts with computational predictions (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) .

(Basic) What are optimal storage conditions for halogenated quinolines to prevent degradation?

Methodological Answer:

- Temperature: Store at 0–6°C for boronic acid intermediates (e.g., 4-bromo-2-fluorophenylboronic acid, CAS 216393-64-5) .

- Light Sensitivity: Protect from UV exposure using amber glass vials, as recommended for bromo-fluoro-cinnamic acids (CAS 149947-19-3) .

- Moisture Control: Use desiccants (e.g., silica gel) for hygroscopic derivatives like 4-bromo-2,6-difluoroaniline (CAS 67567-26-4) .

(Advanced) How can competing side reactions during nucleophilic aromatic substitution (SNAr) be minimized?

Methodological Answer:

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states, as seen in 2-bromo-4-chlorophenylacetonitrile synthesis (CAS 52864-54-7) .

- Catalyst Selection: Employ Cu(I) catalysts for selective halogen exchange, analogous to 1-bromo-3-fluoro-4-iodobenzene (CAS 105931-73-5) .

- Kinetic Control: Monitor reaction progress via TLC and quench intermediates before side-product formation .

(Basic) What are the primary applications of halogenated quinolines in medicinal chemistry?

Methodological Answer:

- Antimicrobial Agents: Fluorine and bromine enhance lipophilicity and target binding, as seen in 6-bromoquinoxaline derivatives .

- Kinase Inhibitors: Chlorine at C4 mimics ATP-binding motifs, similar to 4-chloro-2-fluorophenylacetic acid (CAS 916516-89-7) .

- Probe Molecules: Use ¹⁹F NMR-active derivatives for in vivo tracking .

(Advanced) What strategies improve yields in multi-step quinoline functionalization?

Methodological Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., –NH₂ in 4-bromo-2,6-difluoroaniline, CAS 67567-26-4) .

- One-Pot Synthesis: Combine halogenation and coupling steps, as demonstrated in Suzuki-Miyaura reactions with bromo-fluorophenylboronic acids (CAS 216393-64-5) .

- Scale-Up Protocols: Optimize stoichiometry using Design of Experiments (DoE), reducing waste (e.g., 25g batches of 5-bromo-1,3-dichloro-2-fluorobenzene, CAS 17318-08-0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.